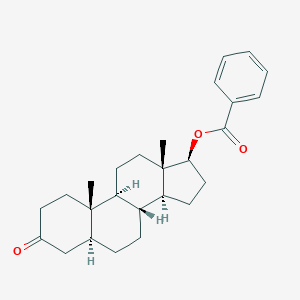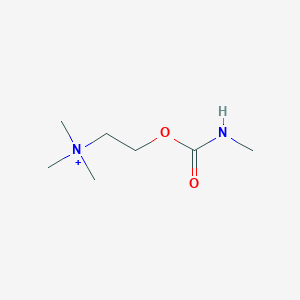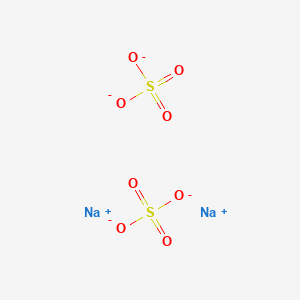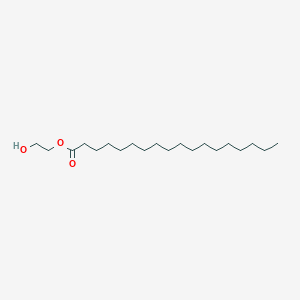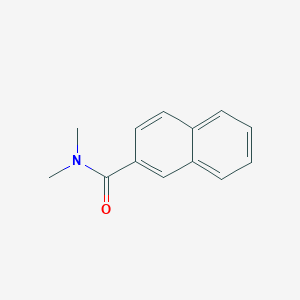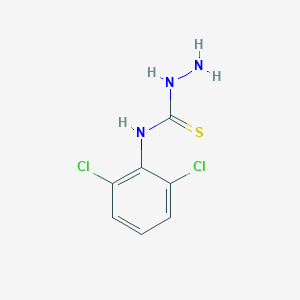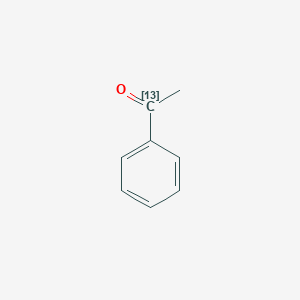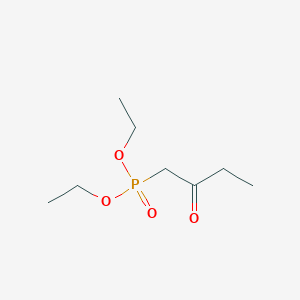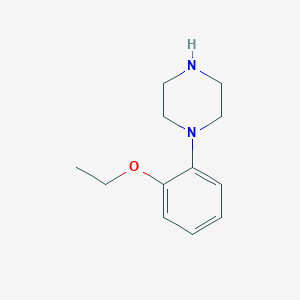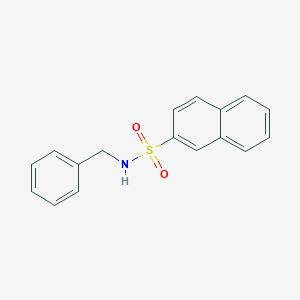![molecular formula C19H19ClN4O4 B086666 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate CAS No. 10462-94-9](/img/structure/B86666.png)
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including reactions that incorporate various functional groups into the target molecule. These processes may involve catalyzed reactions, the use of diazo compounds, and specific conditions to achieve the desired configuration and yield. For example, the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates leads to the formation of compounds with specific functional groups, demonstrating a method of constructing complex molecules from simpler precursors (Taylor & Davies, 1983).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed information about their conformation and the interactions that stabilize their structure. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been determined, showcasing the importance of hydrogen bonding and other non-covalent interactions in defining the molecular geometry (Johnson et al., 2006).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactivity and the influence of their functional groups. The reactions can be tailored to produce specific derivatives or to modify the compound's properties for particular applications. The study of such reactions provides insights into the versatility and potential utility of the compounds.
Physical Properties Analysis
The physical properties, including melting points, solubility, and phase behavior, are crucial for understanding how these compounds can be manipulated and used in practical applications. Studies have shown that modifications to the molecular structure can significantly impact these properties, affecting everything from the compound's stability to its reactivity.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and the stability of the compounds under various conditions, are vital for their potential applications. Detailed investigations into these properties help in tailoring the compounds for specific uses, whether in materials science, pharmaceuticals, or as intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Crystal Packing Interactions
The compound ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, related to the requested chemical, showcases unique N⋯π interactions, along with hydrogen bonding in its crystal packing, forming a zigzag double-ribbon pattern. This indicates potential applications in the study of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).
Liquid Crystalline Properties
Nonsymmetric dimers containing azobenzene mesogenic groups, similar to the requested compound, have been synthesized and studied for their mesomorphic properties. These compounds display nematic and smectic A phases, and their azobenzene groups exhibit photochromism, making them potentially useful in liquid crystal display (LCD) technologies and photoresponsive materials (Rahman et al., 2009).
Polymer Applications
A compound with a structure closely related to the requested chemical was utilized to produce polymers with potential applications in biomedical fields, such as photo-switchable drug delivery systems. This was achieved through atom transfer radical polymerization, indicating the significance of the compound in advanced polymer research (Chaudhary & Ahmad, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVPCCKVUYGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401336 | |
| Record name | Disperse Red 13 acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |
CAS RN |
10462-94-9 | |
| Record name | Disperse Red 13 acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



